

# Technical Guide: PF-06380101-d8 for Research Applications

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## Compound of Interest

Compound Name: PF-06380101-d8

Cat. No.: B8210155

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This technical guide provides an in-depth overview of **PF-06380101-d8**, a deuterated analog of the potent microtubule inhibitor PF-06380101 (also known as Aur0101). It is intended for researchers, scientists, and drug development professionals interested in the procurement and application of this compound in preclinical research, particularly in the context of antibody-drug conjugates (ADCs).

## Compound Overview

PF-06380101 is a synthetic analog of dolastatin 10, a natural antineoplastic agent. As an auristatin, it is a highly potent cytotoxic agent that functions by inhibiting tubulin polymerization, a critical process for cell division.<sup>[1][2][3]</sup> The deuterated form, **PF-06380101-d8**, serves as a stable isotope-labeled internal standard for pharmacokinetic studies, allowing for precise quantification in biological matrices by mass spectrometry.<sup>[4][5]</sup> Its primary application is as a payload in the development of ADCs, where it is attached to a monoclonal antibody via a linker to enable targeted delivery to cancer cells.<sup>[6][7]</sup>

## Supplier and Availability

**PF-06380101-d8** is available for research purposes from several chemical suppliers. The following table summarizes key information from various vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

Supplier	Catalog Number	Purity	Available Quantities
MedchemExpress	HY-12522S	99.27%	Contact for details
DC Chemicals	DC46169	Not specified	Contact for details
Aladdin Scientific	P651438	≥99%	5mg

## Technical Data

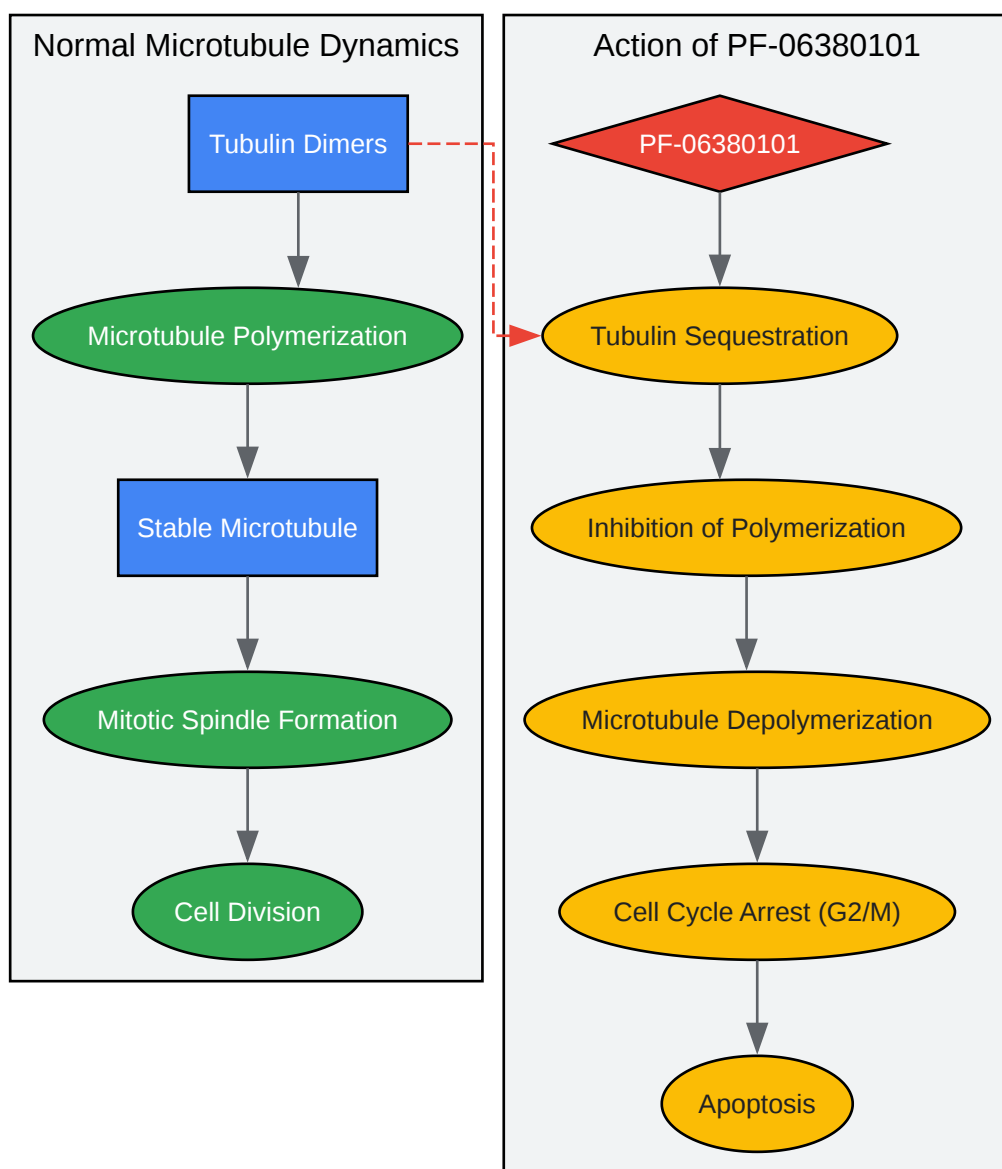
Below is a summary of the key chemical and physical properties of **PF-06380101-d8**.

Property	Value
Chemical Formula	C <sub>39</sub> H <sub>54</sub> D <sub>8</sub> N <sub>6</sub> O <sub>6</sub> S[8]
Molecular Weight	751.06 g/mol [8]
CAS Number	Not explicitly available in search results
Synonyms	Aur0101-d8, Auristatin-0101-d8[4][5]
Storage (Powder)	2 years at -20°C[8]
Storage (in DMSO)	2 weeks at 4°C, 6 months at -80°C[8]

## Mechanism of Action: Microtubule Inhibition

PF-06380101 exerts its cytotoxic effects by disrupting microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), intracellular transport, and maintenance of cell structure. They are dynamic polymers of  $\alpha$ - and  $\beta$ -tubulin heterodimers.

PF-06380101 binds to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[6][9] This potent antimitotic activity makes it an effective payload for ADCs, as it can kill target cancer cells at very low concentrations.[9]



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Mechanism of PF-06380101 as a microtubule inhibitor.

## Experimental Protocols

While specific, detailed experimental protocols for **PF-06380101-d8** are not publicly available, this section provides a general framework for its use in research, based on its known applications.

## In Vitro Cell Proliferation Assay

This protocol outlines a general workflow for assessing the cytotoxicity of PF-06380101 (or its corresponding non-deuterated ADC) against cancer cell lines.

#### 1. Cell Culture:

- Culture the target cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.

#### 2. Compound Preparation and Dilution:

- Prepare a stock solution of PF-06380101 in a suitable solvent, such as dimethyl sulfoxide (DMSO). MedchemExpress provides protocols for solubilizing the compound.[\[1\]](#)
- Perform serial dilutions of the stock solution to achieve the desired final concentrations for the assay.

#### 3. Cell Seeding and Treatment:

- Harvest and count the cells.
- Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- The following day, replace the medium with fresh medium containing the various concentrations of PF-06380101. Include a vehicle control (DMSO) and a positive control.

#### 4. Incubation:

- Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).

#### 5. Viability Assessment:

- Assess cell viability using a standard method, such as an MTS, MTT, or a luminescent-based assay (e.g., CellTiter-Glo®).
- Read the plate using a microplate reader.

#### 6. Data Analysis:

- Calculate the percentage of viable cells relative to the vehicle control for each concentration.
- Plot the data and determine the IC<sub>50</sub> (the concentration at which 50% of cell growth is inhibited) using a suitable software package.

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Workflow for an in vitro cell proliferation assay.

## In Vivo Studies

For in vivo experiments, **PF-06380101-d8** would typically be used as an internal standard in pharmacokinetic analyses of the non-deuterated compound or an ADC containing the payload.

- Administration: The non-deuterated compound has been administered intravenously (IV) to Wistar Han rats at a dose of 20 µg/kg.<sup>[1]</sup>
- Sample Collection: Blood samples would be collected at various time points post-administration.<sup>[10]</sup>
- Sample Preparation: Plasma is typically isolated, and proteins are precipitated. **PF-06380101-d8** is added as an internal standard.

- Quantification: The concentration of the analyte (unconjugated PF-06380101) is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9]

## Conclusion

**PF-06380101-d8** is a critical tool for the preclinical development of ADCs that utilize the corresponding active payload. Its primary role as a stable isotope-labeled internal standard ensures accurate and reliable quantification in pharmacokinetic and metabolic studies. While detailed experimental protocols are often proprietary, the information provided in this guide on its mechanism of action, suppliers, and general experimental workflows offers a solid foundation for researchers to incorporate this compound into their studies.

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- To cite this document: BenchChem. [Technical Guide: PF-06380101-d8 for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at:

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